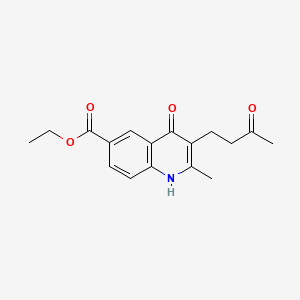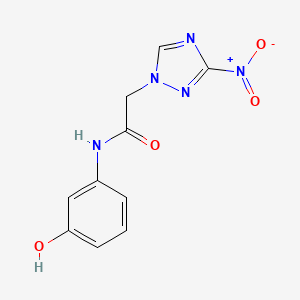
3-(3-chloro-4-ethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chloro-4-ethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile, also known as CEC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of acrylonitriles, which are widely used in the pharmaceutical industry for the synthesis of various drugs. CEC has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.
Mécanisme D'action
The exact mechanism of action of 3-(3-chloro-4-ethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of various cellular pathways. 3-(3-chloro-4-ethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has been shown to induce apoptosis in cancer cells by activating the caspase pathway and disrupting the mitochondrial membrane potential. It has also been found to inhibit bacterial growth by disrupting the bacterial cell membrane and inhibiting DNA replication. The anti-inflammatory effects of 3-(3-chloro-4-ethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile are thought to be mediated through the inhibition of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
3-(3-chloro-4-ethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that 3-(3-chloro-4-ethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit bacterial growth and biofilm formation. In vivo studies have demonstrated that 3-(3-chloro-4-ethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile can inhibit tumor growth and metastasis in animal models of breast and lung cancer. 3-(3-chloro-4-ethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has also been found to have low toxicity in animal studies, suggesting that it may have potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(3-chloro-4-ethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile is its broad range of biological activities, which make it a versatile compound for scientific research. 3-(3-chloro-4-ethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile is also relatively easy to synthesize and has good stability under normal laboratory conditions. However, one limitation of 3-(3-chloro-4-ethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile is its low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, further studies are needed to determine the optimal dosage and administration route for 3-(3-chloro-4-ethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile in vivo.
Orientations Futures
There are several potential future directions for research on 3-(3-chloro-4-ethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile. One area of interest is the development of 3-(3-chloro-4-ethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile-based drugs for the treatment of cancer and infectious diseases. Another potential direction is the investigation of the molecular targets of 3-(3-chloro-4-ethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile and its mechanism of action. Furthermore, the development of new synthetic methods for 3-(3-chloro-4-ethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile and its analogs may lead to the discovery of more potent and selective compounds. Overall, the study of 3-(3-chloro-4-ethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile and its biological activities has the potential to contribute to the development of new therapies for a variety of diseases.
Méthodes De Synthèse
The synthesis of 3-(3-chloro-4-ethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile involves the reaction of 3-chloro-4-ethoxyaniline with 4-chlorobenzaldehyde in the presence of a base, followed by the addition of acrylonitrile. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 3-(3-chloro-4-ethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile as a yellow crystalline solid. This method has been optimized to achieve high yields of 3-(3-chloro-4-ethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile with good purity.
Applications De Recherche Scientifique
3-(3-chloro-4-ethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has been extensively studied for its potential applications in scientific research. It has been found to exhibit promising antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 3-(3-chloro-4-ethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has also been shown to possess potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. In addition, 3-(3-chloro-4-ethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
(E)-3-(3-chloro-4-ethoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO/c1-2-21-17-8-3-12(10-16(17)19)9-14(11-20)13-4-6-15(18)7-5-13/h3-10H,2H2,1H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPNJSDYVVWZMC-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-chloro-4-ethoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(acetyloxy)-5-methylphenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5699707.png)
![2-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5699709.png)



![N-isopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5699738.png)


![2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5699761.png)
![4-chloro-6-(4-morpholinyl)-N-[2-(4-morpholinyl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B5699770.png)
amino]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5699782.png)
![4-benzyl-1-[3-(2-methoxyphenyl)acryloyl]piperidine](/img/structure/B5699786.png)
![1-[(10-chloro-9-anthryl)methyl]-4-ethylpiperazine](/img/structure/B5699793.png)
